N-(1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-13-BENZODIOXOL-5-YL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a chlorophenyl group, and a quinoline carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Coupling Reactions: The chlorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-13-BENZODIOXOL-5-YL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the substituents used.
Scientific Research Applications
N-(2H-13-BENZODIOXOL-5-YL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2H-13-BENZODIOXOL-5-YL)-2-(3-CHLOROPHENYL)-3-METHYLQUINOLINE-4-CARBOXAMIDE: shares structural similarities with other quinoline derivatives, such as:
Uniqueness
Structural Features: The presence of the benzodioxole ring and the specific substitution pattern on the quinoline core make this compound unique.
Biological Activity: Its unique structure may confer distinct biological activities compared to other quinoline derivatives.
Properties
Molecular Formula |
C24H17ClN2O3 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H17ClN2O3/c1-14-22(24(28)26-17-9-10-20-21(12-17)30-13-29-20)18-7-2-3-8-19(18)27-23(14)15-5-4-6-16(25)11-15/h2-12H,13H2,1H3,(H,26,28) |
InChI Key |
HAMBLISWENCGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.